4-Bromo-2,5-dimethoxybenzaldehyde
Overview
Description
4-Bromo-2,5-dimethoxybenzaldehyde is a chemical compound that serves as a key intermediate in various synthetic pathways for producing polymers, pharmaceuticals, and other organic molecules. Its structure includes a benzene ring with a bromine atom and two methoxy groups attached to it, as well as an aldehyde functional group.
Synthesis Analysis
The synthesis of derivatives of 4-bromobenzaldehyde can be achieved through various methods. For instance, Schiff base monomers derived from 4-bromobenzaldehyde can be synthesized by condensation reactions with aromatic aminophenols, which are then converted to polyphenol derivatives through oxidative polycondensation reactions in an aqueous alkaline medium . Another approach involves a palladium-catalyzed ortho-bromination of benzaldehydes, followed by deprotection to yield substituted 2-bromobenzaldehydes . Additionally, bromobenzaldehydes can be transformed into hydroxybenzaldehydes using a lithiated alpha-morpholinobenzyl alkoxide intermediate that undergoes lithium-bromine exchange and reaction with nitrobenzene .
Molecular Structure Analysis
The molecular structure of brominated benzaldehydes, including 4-bromo-2,5-dimethoxybenzaldehyde, is characterized by the presence of bromine, which can significantly influence the molecule's reactivity and physical properties. For example, bromine substitution can affect intermolecular interactions, as seen in the study of 2,3-dimethoxybenzaldehyde derivatives, where bromine atoms were found to decrease certain contacts like H···H and C···H and increase H···Br and Br···Br interactions . These changes can have implications for the compound's crystalline arrangement and stability.
Chemical Reactions Analysis
4-Bromobenzaldehyde can undergo various chemical reactions, leading to a diverse range of products. It can react with substituted acetophenones and urea to form substituted hexahydropyrimido[4,5-d]pyrimidin-2,7-diones or 1H-pyrimidin-2-ones, depending on the substituents and solvent used . The bromine atom in the molecule can also be exchanged for other functional groups, such as methoxide, to yield different derivatives, as demonstrated in the synthesis of 3,4,5-trimethoxybenzaldehyde .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromobenzaldehyde derivatives are influenced by the substituents on the benzene ring. The introduction of an electron-donating group, such as a methyl group, can impact the compound's electrochemical and thermal properties . The presence of bromine can also enhance the nonlinear third-order susceptibility, making these compounds potentially useful as nonlinear optical (NLO) materials . The solubility, thermal stability, and electrical conductivity of these compounds can be characterized using techniques such as solubility tests, FT-IR, NMR, TG-DTA, DSC, SEC, cyclic voltammetry, and UV-Vis measurements .
Scientific Research Applications
Optical Properties and Reactivity
The molecular structure and reactivity of related compounds to 4-Bromo-2,5-dimethoxybenzaldehyde have been a topic of interest in various studies. The substitution of bromine in compounds like 2,3-dimethoxybenzaldehyde significantly influences their structural, electronic, and optical properties. For instance, bromine substitution is shown to enhance the kinetic stability and affect the intermolecular interactions in the crystalline arrangements of these compounds. Additionally, these modifications have a notable impact on the linear and third-order nonlinear optical responses, making these substances potentially useful in nonlinear optical (NLO) materials applications (Aguiar et al., 2022).
Crystal Structure and Molecular Modeling
The synthesis and molecular modeling of bromo-dimethoxybenzaldehydes, including their structural and packaging characteristics, have been well-documented. These compounds tend to crystallize in specific space groups and are stabilized by interactions such as C–H⋯O interactions. The substitution of bromine also plays a crucial role in the molecular structure, affecting the electronic properties and intermolecular interactions. Such detailed analyses are crucial for understanding the physical-chemical properties of these compounds and their potential applications in various scientific fields (Borges et al., 2022).
Metabolic Pathways and Analysis
While your request excludes information related to drug use, dosage, and side effects, it is worth noting that the metabolic pathways and analytical detection of derivatives of 4-Bromo-2,5-dimethoxybenzaldehyde have been subjects of research. Studies have been conducted to understand the metabolic transformations of these compounds in different species, including humans. These studies are crucial for comprehending how these compounds are processed biologically and can provide insights into their potential applications or impacts in various fields (Carmo et al., 2005).
Safety And Hazards
Future Directions
4-Bromo-2,5-dimethoxybenzaldehyde has been used in the synthesis of molecularly imprinted polymers targeting 2C-B, a popular psychedelic compound . This suggests potential applications in the detection and analysis of 2C-B, supporting advancements in non-medical use monitoring and potential therapeutic models involving psychedelics .
properties
IUPAC Name |
4-bromo-2,5-dimethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFWGDWGCZLCHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354646 | |
Record name | 4-bromo-2,5-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,5-dimethoxybenzaldehyde | |
CAS RN |
31558-41-5 | |
Record name | 4-bromo-2,5-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2,5-dimethoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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